methyl}carbamate CAS No. 2094060-66-7](/img/structure/B2500273.png)
tert-butyl N-{[(cyanomethyl)carbamoyl](2,6-difluorophenyl)methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: tert-Butyl chloroformate, base (e.g., triethylamine).
Conditions: The reaction is conducted in an organic solvent like dichloromethane at low temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like high-performance liquid chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{(cyanomethyl)carbamoylmethyl}carbamate typically involves multiple steps:
-
Formation of the Cyanomethyl Intermediate
Reagents: Cyanomethyl chloride, base (e.g., sodium hydride or potassium carbonate).
Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide at low temperatures to prevent side reactions.
-
Coupling with 2,6-Difluorobenzylamine
Reagents: 2,6-Difluorobenzylamine, coupling agent (e.g., N,N’-dicyclohexylcarbodiimide).
Conditions: The reaction is performed in an inert atmosphere, typically under nitrogen, at room temperature.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.
Products: Oxidized derivatives, potentially introducing hydroxyl or carbonyl groups.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduced forms, possibly converting nitrile groups to amines.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Performed in polar solvents at moderate temperatures.
Products: Substituted derivatives, where the cyanomethyl or difluorophenyl groups are replaced.
Common Reagents and Conditions
Solvents: Dimethylformamide, dichloromethane, tetrahydrofuran.
Catalysts: Palladium on carbon, copper iodide.
Temperatures: Reactions are typically conducted between -20°C to 100°C depending on the desired transformation.
Scientific Research Applications
Chemistry
Building Block: Used as a precursor in the synthesis of more complex molecules.
Protecting Group: The tert-butyl carbamate group serves as a protecting group for amines in multi-step syntheses.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of enzyme inhibitors or receptor modulators.
Bioconjugation: Utilized in the modification of biomolecules for enhanced stability or activity.
Industry
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Agriculture: Potential use in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism by which tert-butyl N-{(cyanomethyl)carbamoylmethyl}carbamate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The cyanomethyl group can interact with nucleophilic sites, while the difluorophenyl moiety can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl N-(4-aminobutyl)carbamate
- tert-Butyl (cyanomethyl)carbamate
Uniqueness
tert-Butyl N-{(cyanomethyl)carbamoylmethyl}carbamate is unique due to the presence of both the cyanomethyl and difluorophenyl groups, which confer distinct chemical reactivity and biological activity compared to other tert-butyl carbamate derivatives
Properties
IUPAC Name |
tert-butyl N-[2-(cyanomethylamino)-1-(2,6-difluorophenyl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O3/c1-15(2,3)23-14(22)20-12(13(21)19-8-7-18)11-9(16)5-4-6-10(11)17/h4-6,12H,8H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWFXJBHJDTYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=C(C=CC=C1F)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
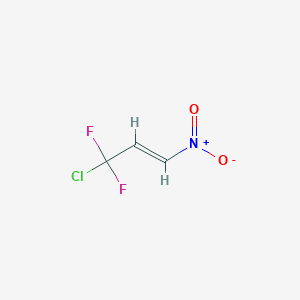
![diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B2500191.png)
![N-(2-bromophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500195.png)
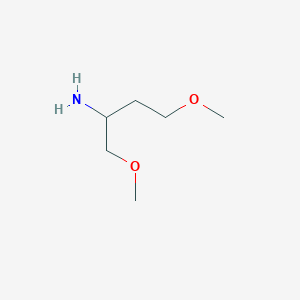
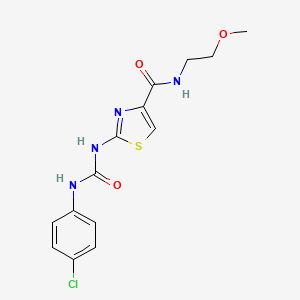


![1-(3-chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2500203.png)
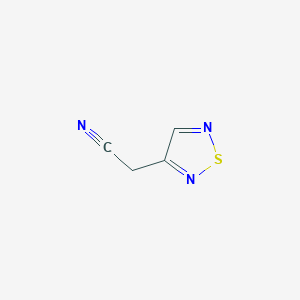
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2500206.png)
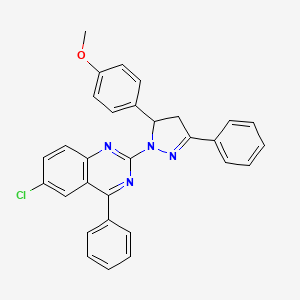
![4-(2-{3-Methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetylamino)-benzoic acid ethyl ester](/img/structure/B2500208.png)
![3-(3-([1,1'-biphenyl]-4-yl)-4-(2,2-dicyanovinyl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B2500209.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2500211.png)
